N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
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Description
The compound you’re interested in is a complex organic molecule that contains a pyrazole ring and a pyrazine ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .
Molecular Structure Analysis
The molecular structure of your compound would be determined by techniques such as nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis
The chemical reactions involving your compound would depend on its specific structure and functional groups. Similar compounds have been involved in reactions such as Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be determined by its specific structure. For example, the compound’s solubility could be predicted based on its functional groups and overall structure .Mechanism of Action
Target of Action
The compound, also known as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, is a derivative of pyrazoline . Pyrazoline compounds have been shown to have an affinity for binding to cholinesterase (AChE and BChE) active sites . This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders .
Mode of Action
The compound’s interaction with its targets results in selective inhibition potential . This means that the compound can selectively inhibit the activity of cholinesterase enzymes, potentially providing neuroprotective effects .
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the neurotransmitter acetylcholine and its associated enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . By inhibiting these enzymes, the compound can potentially prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
Pharmacokinetics
Similar compounds have shown cytotoxic activities against various cell lines , suggesting that they can be absorbed and distributed in the body to exert their effects .
Result of Action
The primary result of the compound’s action is the potential neuroprotective effect due to the inhibition of cholinesterase enzymes . This can lead to enhanced cholinergic transmission, which may be beneficial in the treatment of neurological disorders linked to acetylcholinesterase activity .
Action Environment
Environmental factors such as the presence of reactive oxygen species (ROS) can influence the compound’s action . ROS overexpression can lead to cellular damage , and the compound’s neuroprotective effects might be particularly beneficial in such conditions .
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMYDRZHWJJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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